molecular formula C17H19NO4 B141908 N-Boc-(S)-naphthyl glycine CAS No. 146621-93-4

N-Boc-(S)-naphthyl glycine

Cat. No. B141908
M. Wt: 301.34 g/mol
InChI Key: HRBQDQOOFCWHTR-AWEZNQCLSA-N
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Description

N-Boc-(S)-naphthyl glycine is a derivative of glycine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group and the side chain is a naphthyl group. This compound is of interest due to its potential use in the synthesis of peptides and peptidomimetics, which are compounds that mimic the structure and function of peptides. The presence of the naphthyl group can impart unique physical and chemical properties to the resulting molecules, potentially leading to novel applications in medicinal chemistry and drug design.

Synthesis Analysis

The synthesis of related N-Boc-protected amino acids and their derivatives has been reported in several studies. For instance, the synthesis of ethyl N-[(2-Boc-amino)ethyl]glycinate, a related compound, has been improved to yield the product in near quantitative yield without the need for chromatography . Another study describes the stereoselective synthesis of N-Boc-1-naphthylglycine, where the chirality is introduced via the Sharpless epoxidation followed by regioselective and stereospecific ring-opening . These methods could potentially be adapted for the synthesis of N-Boc-(S)-naphthyl glycine.

Molecular Structure Analysis

The molecular structure of N-Boc-(S)-naphthyl glycine would be expected to feature a naphthyl ring system, which could influence the compound's electronic properties and reactivity. The Boc group would provide steric protection to the amino group, which is crucial during peptide synthesis to prevent unwanted side reactions. The structure of a related compound, N-(1-naphthylacetyl)glycine phenacyl ester, has been determined, showing intermolecular hydrogen bonding in the crystal . Such structural analyses are important for understanding the reactivity and interaction of N-Boc-(S)-naphthyl glycine with other molecules.

Chemical Reactions Analysis

N-Boc-protected amino acids are typically used in peptide synthesis, where they can undergo a variety of chemical reactions. For example, the Boc group can be removed under acidic conditions, allowing the amino acid to be incorporated into peptides . Additionally, the naphthyl group could participate in electrophilic aromatic substitution reactions, potentially leading to further functionalization of the molecule. The allylation of aldehydes and imines using a polymer-supported sulfonamide of N-glycine has been reported, which could be relevant for the modification of N-Boc-(S)-naphthyl glycine .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Boc-(S)-naphthyl glycine would be influenced by both the Boc group and the naphthyl moiety. The Boc group increases the steric bulk and provides protection for the amino group, which is beneficial during synthesis. The naphthyl group could contribute to the hydrophobicity of the compound and affect its solubility in organic solvents. The synthesis of N-substituted glycine derivatives, such as N-butylglycine, has been explored, and these compounds have shown potential for the preparation of hydrophilic and hydrophobic polypeptoids . Such studies provide insight into the behavior of N-Boc-(S)-naphthyl glycine in different environments.

Scientific Research Applications

Synthesis and Chemical Ligation

N-Boc-(S)-naphthyl glycine and its derivatives are versatile intermediates in the synthesis of various amino acids and peptides. A study by Crich and Banerjee (2007) demonstrated the synthesis of erythro-N-Boc-β-mercapto-l-phenylalanine, enabling native chemical ligation at phenylalanine. The N-Boc amino acid, in the form of the S-ethyldisulfanyl derivative, was utilized for capping a tetrapeptide generated by Fmoc-SPPS. This process was followed by native chemical ligation with C-terminal thioesters and subsequent selective desulfurization of the benzylic C−S bond. This methodology was successfully applied in the synthesis of LYRAMFRANK, confirming its compatibility with reactive side chains and the ability to ligate other than glycine (Crich & Banerjee, 2007).

Unnatural Amino Acid Synthesis

N-(Boc)-L-(2-Bromoallyl)-glycine (1) serves as a versatile intermediate for synthesizing optically active unnatural amino acids. Leanna and Morton (1993) synthesized 1 from diethylacetamidomalonate and 2,3-dibromopropene in a one-pot procedure, achieving an overall yield of 75%. The enantiomers were efficiently separated via a tandem biocatalytic kinetic hydrolytic resolution, and 1 was further elaborated into several other interesting unnatural amino acids (Leanna & Morton, 1993).

Future Directions

The preparation method of Boc-glycine is low in cost, simple, convenient, safe in operation, little in pollution, high in yield and capable of easily realizing industrial production . This suggests potential for further exploration and application in various fields, including peptide synthesis .

properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-naphthalen-1-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c1-17(2,3)22-16(21)18-14(15(19)20)13-10-6-8-11-7-4-5-9-12(11)13/h4-10,14H,1-3H3,(H,18,21)(H,19,20)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRBQDQOOFCWHTR-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=CC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C1=CC=CC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-(S)-naphthyl glycine

CAS RN

146621-93-4
Record name (αS)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]-1-naphthaleneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=146621-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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